Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate
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Overview
Description
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is derived from oleanolic acid, a naturally occurring triterpenoid found in many plants. The addition of the isoxazole ring and phenylmethyl ester group enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester typically involves multiple steps, starting from oleanolic acid. The key steps include:
Formation of the Isoxazole Ring: This step involves the cyclization of an appropriate precursor to form the isoxazole ring. Common reagents used in this step include hydroxylamine and acetic anhydride under acidic conditions.
Esterification: The carboxylic acid group of the oleanolic acid derivative is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Cell Proliferation: By interfering with the cell cycle and inducing apoptosis.
Modulate Inflammatory Pathways: By inhibiting the production of pro-inflammatory cytokines.
Target Specific Enzymes: Such as matrix metalloproteinases, which play a role in cancer metastasis.
Comparison with Similar Compounds
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester can be compared with other similar compounds derived from oleanolic acid, such as:
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: A structural isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.
The unique addition of the isoxazole ring and phenylmethyl ester group in oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester enhances its chemical stability and biological activity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C38H51NO3 |
---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C38H51NO3/c1-33(2)17-19-38(32(40)41-24-25-11-9-8-10-12-25)20-18-36(6)27(28(38)22-33)13-14-30-35(5)21-26-23-39-42-31(26)34(3,4)29(35)15-16-37(30,36)7/h8-13,23,28-30H,14-22,24H2,1-7H3 |
InChI Key |
NUSXUYYNYVGSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=C(C5(C)C)ON=C6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Origin of Product |
United States |
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